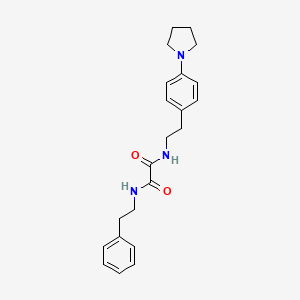
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Cytotoxic Activities
A study by Deady et al. (2003) reported the synthesis and growth inhibitory properties of carboxamide derivatives of benzo[b][1,6]naphthyridines against murine leukemia, Lewis lung carcinoma, and human leukemia cell lines, showing potent cytotoxicity with some compounds exhibiting IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Antitumor Potentials
El‐Sabbagh et al. (2010) synthesized new nonclassical acridines, quinolines, and quinazolines starting from cyclic β‐diketones, revealing significant antimicrobial activity against both Gram-positive and -negative bacteria, and cytotoxic activity against liver carcinoma cells (El‐Sabbagh, Shabaan, Kadry, & Saad Al‐Din, 2010).
Natural Product Analogs
Maftei et al. (2013) focused on synthesizing novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, testing them for antitumor activity toward a panel of 11 cell lines, with compound 7 showing the most potent activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Molecular Structure and Properties
- DFT and Spectroscopic Studies: Wazzan, Al-Qurashi, & Faidallah (2016) performed DFT and TD-DFT/PCM calculations to determine the molecular structure, spectroscopic characterization, and NLO properties of certain dyes, providing insights into the biological potential and corrosion inhibition of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylamine.", "Starting Materials": [ "3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylamine" ], "Reaction": [ "To a solution of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methylamine.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound." ] } | |
CAS番号 |
1206989-78-7 |
分子式 |
C25H19ClN4O3 |
分子量 |
458.9 |
IUPAC名 |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-8-16(2)21(13-15)30-24(31)19-5-3-4-6-20(19)29(25(30)32)14-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-13H,14H2,1-2H3 |
InChIキー |
QYFGMMNQEUCPDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)
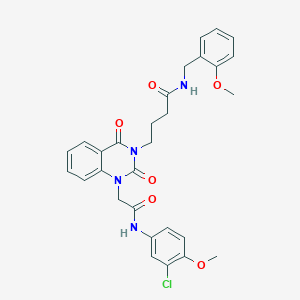
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654684.png)
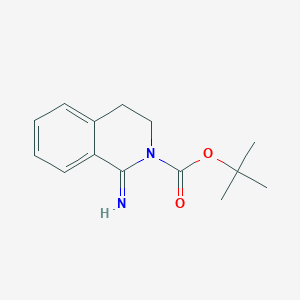

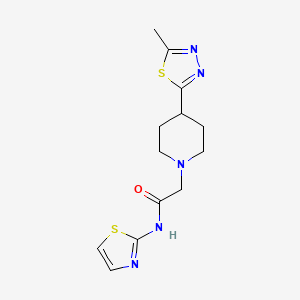
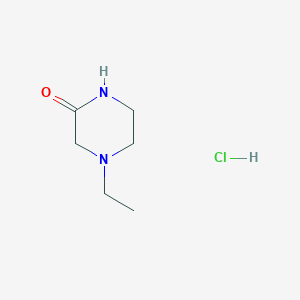

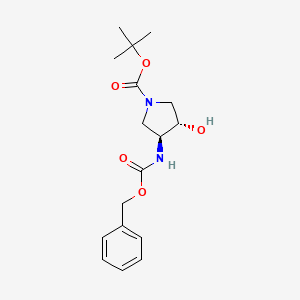
![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)
